An In-Depth Technical Guide to 2-(1H-1,2,4-Triazol-1-ylmethyl)aniline
An In-Depth Technical Guide to 2-(1H-1,2,4-Triazol-1-ylmethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(1H-1,2,4-triazol-1-ylmethyl)aniline, a heterocyclic compound of significant interest in medicinal chemistry. This document delineates its core chemical identifiers, physicochemical properties, and established synthetic methodologies. Particular emphasis is placed on the rationale behind experimental design and the compound's burgeoning role as a versatile scaffold in drug discovery. The guide explores its potential applications, drawing comparisons with its structural isomers and discussing its function as a key building block for pharmacologically active agents. This analysis is supported by detailed protocols, comparative data tables, and visualizations to elucidate reaction pathways and structure-activity relationships, serving as a critical resource for professionals engaged in pharmaceutical research and development.
Introduction: The Significance of the Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and dipole character. These features allow it to act as a versatile pharmacophore, engaging with biological targets with high affinity.[1] A multitude of clinically approved drugs incorporate the 1,2,4-triazole moiety, spanning a wide therapeutic spectrum, including antifungal agents (e.g., Fluconazole), anticancer drugs (e.g., Anastrozole, Letrozole), antiviral medications (e.g., Ribavirin), and antimigraine treatments (e.g., Rizatriptan).[2][3]
2-(1H-1,2,4-Triazol-1-ylmethyl)aniline belongs to a class of compounds that merges the robust pharmacophoric properties of the 1,2,4-triazole ring with the versatile synthetic handle of an aniline moiety. The ortho positioning of the amino group relative to the triazolylmethyl substituent creates a unique chemical architecture, influencing its conformational flexibility, electronic properties, and potential as a bidentate ligand. This distinct arrangement makes it a valuable intermediate and a potential pharmacophore for designing novel therapeutics, particularly in areas like oncology and neurology.[4] This guide aims to consolidate the available technical data on this specific isomer, providing a foundational resource for its application in advanced drug design and synthesis.
Chemical Identity and Physicochemical Properties
Accurate identification is paramount for regulatory compliance, patent filing, and scientific reproducibility. While some commercial suppliers list a CAS Number for this compound, it is not consistently reported across all major databases, which sometimes occurs with less common research chemicals. The primary identifiers are summarized below.
Table 1: Core Chemical Identifiers for 2-(1H-1,2,4-Triazol-1-ylmethyl)aniline
| Identifier | Value | Source |
| IUPAC Name | 2-((1H-1,2,4-triazol-1-yl)methyl)aniline | - |
| Molecular Formula | C₉H₁₀N₄ | [5] |
| Molecular Weight | 174.21 g/mol | [6] |
| CAS Number | Not Consistently Assigned (NA) | [6] |
Note: The CAS numbers for the meta- and para- isomers are 127988-22-1 and 119192-10-8, respectively.[7][8]
The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. Due to a scarcity of direct experimental data for the ortho-isomer, the following table includes predicted values and experimental data from its well-documented para-isomer for comparative context.[9]
Table 2: Physicochemical Properties
| Property | 2-(ortho) Isomer (Predicted/Inferred) | 4-(para) Isomer (Experimental/Predicted) | Significance in Drug Development |
| Melting Point | Data not available | 124 °C | Influences formulation and stability. |
| Boiling Point | > 400 °C (Predicted) | 402.1±47.0 °C (Predicted)[8] | Indicates low volatility and thermal stability. |
| Density | ~1.3 g/cm³ (Predicted) | 1.26±0.1 g/cm³ (Predicted)[8] | Relevant for process chemistry and formulation. |
| Solubility | Slightly soluble in Chloroform, Methanol | Slightly soluble in Chloroform, Methanol[8] | Key for selecting solvents for synthesis and analysis. |
| pKa | ~4.4 (Predicted, for anilinic N) | 4.42±0.10 (Predicted, for anilinic N)[8] | Affects ionization state at physiological pH, impacting absorption and target binding. |
Synthesis and Mechanistic Considerations
The synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)aniline is typically achieved via nucleophilic substitution, a cornerstone reaction in heterocyclic chemistry. The choice of reagents and conditions is critical for achieving high yield and purity by controlling regioselectivity.
General Synthetic Pathway
The most common and logical approach involves the N-alkylation of 1,2,4-triazole with an appropriate 2-aminobenzyl electrophile. The triazole anion, generated in situ, acts as the nucleophile.
Caption: General workflow for the synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)aniline.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative method based on established chemical principles for N-alkylation of azoles.[9]
Objective: To synthesize 2-(1H-1,2,4-triazol-1-ylmethyl)aniline via N-alkylation.
Materials:
-
1,2,4-Triazole (1.0 eq)
-
2-Aminobenzyl bromide hydrobromide (1.05 eq)
-
Potassium Carbonate (K₂CO₃, 3.0 eq)
-
Anhydrous Acetonitrile (ACN)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a stirred suspension of 1,2,4-triazole and potassium carbonate in anhydrous acetonitrile, add 2-aminobenzyl bromide hydrobromide portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen).
-
Causality: Potassium carbonate is a mild base sufficient to deprotonate the triazole, forming the nucleophilic triazolide anion. Acetonitrile is a polar aprotic solvent that facilitates SN2 reactions without interfering with the base or nucleophile. The hydrobromide salt of the starting material will also be neutralized by the excess base.
-
-
Reaction Execution: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Hexane:EtOAc). The reaction is typically complete within 4-8 hours.
-
Causality: Heating provides the necessary activation energy for the reaction. TLC allows for qualitative assessment of the consumption of starting materials and the formation of the product.
-
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Causality: The aqueous wash removes any remaining inorganic salts and water-soluble impurities. Drying the organic layer is crucial before final solvent removal.
-
-
Chromatography: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Causality: Column chromatography separates the desired product from unreacted starting materials and any side products (such as the N4-alkylated isomer) based on polarity.
-
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Discovery and Development
The unique structural arrangement of 2-(1H-1,2,4-triazol-1-ylmethyl)aniline makes it a highly valuable scaffold for developing targeted therapeutics. Its potential can be understood through its dual role as a versatile synthetic intermediate and a core pharmacophore.
Scaffold for Kinase Inhibitors
Many modern anticancer drugs function by inhibiting protein kinases. The aniline moiety can serve as a crucial "hinge-binding" element, forming hydrogen bonds with the backbone of the kinase hinge region. The triazolylmethyl group can then project into a solvent-exposed region or a specific sub-pocket of the ATP-binding site.
Recent in silico studies have highlighted the potential of related 2-(1H-1,2,4-triazol-5-yl)anilines as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and RET (Rearranged during transfection) kinases, which are implicated in non-small cell lung cancer.[4] The aniline and triazole fragments were shown to provide key hydrogen bonding and π-stacking interactions within the enzyme active sites.[4] This strongly suggests that 2-(1H-1,2,4-triazol-1-ylmethyl)aniline is a promising starting point for designing novel kinase inhibitors.
Caption: Potential binding mode of a triazolyl aniline scaffold in a kinase active site.
Broad Pharmacological Potential
The 1,2,4-triazole core is associated with a vast array of biological activities.[1] Derivatives have been reported to possess antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and neuroprotective properties.[10][11] The presence of the primary amino group on the 2-(1H-1,2,4-triazol-1-ylmethyl)aniline scaffold provides a convenient point for chemical modification. This allows for the generation of large chemical libraries through techniques like amide coupling or reductive amination, enabling exploration of diverse structure-activity relationships (SAR) for various therapeutic targets.
Spectroscopic and Structural Characterization
-
¹H NMR: Key expected signals would include:
-
Two distinct singlets for the two protons on the triazole ring (C3-H and C5-H).
-
A singlet for the methylene bridge (-CH₂-).
-
A broad singlet for the aniline amine protons (-NH₂), which is exchangeable with D₂O.
-
A multiplet pattern in the aromatic region corresponding to the four protons of the 1,2-disubstituted benzene ring.
-
-
¹³C NMR: The spectrum would show nine distinct carbon signals: four for the aniline ring (two quaternary, two tertiary), one for the methylene bridge, two for the triazole ring C-H, and two quaternary carbons in the aniline ring.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 175.
-
Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and C=C/C=N stretching in the fingerprint region (1400-1600 cm⁻¹).
Conclusion and Future Outlook
2-(1H-1,2,4-triazol-1-ylmethyl)aniline is a strategically important molecule in the field of drug discovery. Its synthesis is straightforward, and its structure combines the proven pharmacological utility of the 1,2,4-triazole ring with the synthetic versatility of an ortho-substituted aniline. While there is a need for more extensive public documentation of its experimental properties, its potential as a scaffold for kinase inhibitors and other therapeutic agents is strongly supported by research on analogous structures. Future research should focus on the systematic exploration of derivatives synthesized from this core, targeting a range of disease areas. As a key building block, 2-(1H-1,2,4-triazol-1-ylmethyl)aniline offers a promising platform for the development of next-generation therapeutics.
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